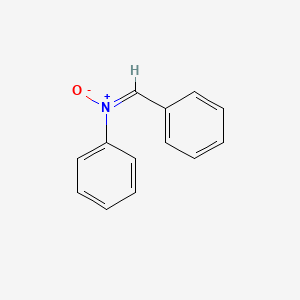

N,1-diphenylmethanimine oxide

CAS No.:

Cat. No.: VC13287109

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11NO |

|---|---|

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | N,1-diphenylmethanimine oxide |

| Standard InChI | InChI=1S/C13H11NO/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11+ |

| Standard InChI Key | ZEAUJQWDPKRESH-SDNWHVSQSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=[N+](\C2=CC=CC=C2)/[O-] |

| SMILES | C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] |

Introduction

Chemical Structure and Properties

Molecular Configuration

The compound consists of two phenyl groups attached to a methanimine oxide backbone (C₆H₅–CH=N⁺–O⁻–C₆H₅). The N-oxide group imparts polarity, facilitating interactions with metal ions and organic substrates. X-ray crystallography and spectroscopic analyses confirm a planar geometry around the nitrogen-oxygen bond, stabilized by resonance delocalization .

Physicochemical Properties

The compound’s stability under ambient conditions and solubility in polar aprotic solvents make it suitable for diverse synthetic applications .

Synthesis Methods

Conventional Synthesis

N,1-Diphenylmethanimine oxide is synthesized via condensation of benzaldehyde and aniline in the presence of oxidizing agents (e.g., hydrogen peroxide) . A typical procedure involves:

-

Mixing equimolar benzaldehyde and aniline in methanol.

-

Adding 30% H₂O₂ dropwise at 60°C.

Green Synthesis Advancements

Recent methodologies employ supramolecular nanocapsules in aqueous media to enhance efficiency. For instance, a gallium-based tetrahedral capsule catalyzes the dehydration of N-methylhydroxylamine and benzaldehyde in water, achieving yields >90% within 6 hours . This approach minimizes solvent waste and improves reaction scalability.

Chemical Reactivity

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with electron-deficient alkenes and alkynes. For example, reactions with vinyldiazo acetates yield spirocyclic pyrrolidine derivatives, demonstrating high diastereoselectivity (dr 7:1) . Such transformations are critical for constructing nitrogen-containing heterocycles in drug discovery.

Redox Transformations

-

Oxidation: Converts to nitro compounds using peracids (e.g., mCPBA) .

-

Reduction: Sodium borohydride reduces the nitrone to N,N-diphenylhydroxylamine.

Coordination Chemistry

N,1-Diphenylmethanimine oxide acts as a bidentate ligand for transition metals. Coordination with Cu(II) shifts the C=N IR stretch from 1605 cm⁻¹ to 1580 cm⁻¹, indicating metal-ligand bonding . These complexes exhibit enhanced antibacterial activity against E. coli compared to free ligands .

Applications in Scientific Research

Catalysis

In ruthenium-catalyzed N-alkylation of amines, the compound forms as an intermediate during the "hydrogen borrowing" mechanism. Solvent-free conditions favor its conversion to N-benzylaniline with 82% efficiency .

Dynamic Combinatorial Chemistry

The compound’s reversible nitrone exchange enables the generation of dynamic libraries for identifying protein inhibitors. For example, tetraethylammonium chloride templating in water selectively amplifies high-affinity binders for enzymes like endothiapepsin .

Biological Activities

Antimicrobial Properties

Copper(II) complexes of N,1-diphenylmethanimine oxide demonstrate potent activity against E. coli (zone of inhibition: 18 mm at 50 µg/mL) . The metal coordination enhances membrane disruption and reactive oxygen species (ROS) generation, leading to bacterial cell death .

Recent Advances

Nanoreactor-Assisted Synthesis

Gallium-organic nanocapsules enable nitrone synthesis in water with 95% yield, bypassing traditional organic solvents . This method aligns with green chemistry principles and reduces environmental impact.

Photocatalytic Applications

Visible-light-driven cycloadditions with vinyldiazo compounds yield complex heterocycles under mild conditions, expanding access to bioactive molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume